molecular formula C16H15Cl2N3O3 B2498558 2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034497-16-8

2-(2,4-Dichlorophenoxy)-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)ethanone

Cat. No. B2498558
CAS RN: 2034497-16-8
M. Wt: 368.21
InChI Key: ZGYOEEZDXHLSFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives, closely related to the target compound, often involves multi-component coupling reactions. For instance, a penta-substituted pyrrole derivative was synthesized using a one-pot four-component reaction catalyzed by natural hydroxyapatite. Spectroscopic techniques like NMR and FT-IR, along with single-crystal X-ray diffraction, were employed for structural studies, highlighting the complexity and precision needed in synthesizing such compounds (Louroubi et al., 2019).

Molecular Structure Analysis

The analysis of molecular structures often involves understanding hydrogen-bonding patterns, as seen in enaminones. For example, the structure of various pyrrolidin-2-ylidene ethanones demonstrated intricate hydrogen bonding leading to the formation of centrosymmetric dimers and chains, providing insight into the stabilizing interactions within similar molecular frameworks (Balderson et al., 2007).

Chemical Reactions and Properties

Photooxygenation of aryl-diaminopyrimidines, similar to components of the target compound, leads to novel ketones and, under reductive conditions, pyrimidinones. Such reactions underline the compound's reactive versatility and potential for forming diverse structures (Oppenländer et al., 1988).

Physical Properties Analysis

The physical properties of related compounds, such as 1,2-di(pyridin-2-yl)ethanes, reveal their mesomorphic behavior, only exhibiting nematic phases under specific conditions. This underscores the significance of substituent effects on the physical behavior of such molecular entities (Mikhaleva & Kuznetsova, 1999).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be inferred from studies like the microwave-assisted synthesis of pyrrolidine derivatives, showcasing the compound's potential for undergoing various chemical transformations under different conditions (Merugu, Ramesh, & Sreenivasulu, 2010).

Scientific Research Applications

Synthesis and Pharmaceutical Applications

One area of application involves the synthesis of complex pharmaceuticals. For example, the process development for the synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves related chemical structures. This showcases the importance of such compounds in the development of new pharmaceuticals, emphasizing their role in enhancing diastereoselectivity and stereochemistry in drug synthesis (Butters et al., 2001).

Materials Science: Novel Polyimides

In materials science, the synthesis of novel polyimides derived from pyridine-bridged aromatic dianhydride and various diamines demonstrates the application in creating materials with excellent thermal stability and mechanical properties. This research highlights the potential of such compounds in the development of high-performance materials (Wang et al., 2006).

Organic Chemistry: Magnesium and Zinc Complexes

Another application is found in organic chemistry, where magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands were synthesized. These complexes show promising activity in the ring-opening polymerization of lactones, indicating their utility in polymer science (Wang et al., 2012).

Antimicrobial and Antifungal Activities

The synthesis and evaluation of substituted 2-(4-chlorophenoxy)-1-(3-pyridyl)ethan-1-ols for pharmacological and agrochemical applications, particularly focusing on their fungicidal activity, demonstrate the potential of these compounds in addressing challenges in agriculture and pharmaceuticals (Kuzenkov & Zakharychev, 2009).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-(3-pyrimidin-2-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O3/c17-11-2-3-14(13(18)8-11)23-10-15(22)21-7-4-12(9-21)24-16-19-5-1-6-20-16/h1-3,5-6,8,12H,4,7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGYOEEZDXHLSFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC=N2)C(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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